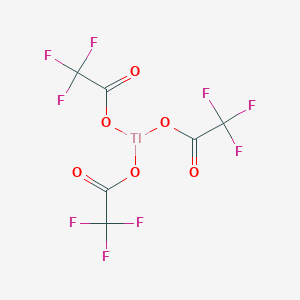

Thallium(III) trifluoroacetate

Vue d'ensemble

Description

It is a fine powder that is slightly beige to beige in color and is known for its hygroscopic nature . This compound is primarily used as an oxidizing agent in various chemical reactions.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) typically involves the reaction of thallium(III) oxide (Tl2O3) with trifluoroacetic acid (CF3COOH). The reaction is carried out under controlled conditions to ensure the complete conversion of thallium(III) oxide to thallium(III) trifluoroacetate . The reaction can be represented as follows:

Tl2O3+6CF3COOH→2(CF3COO)3Tl+3H2O

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The product is then purified through recrystallization or other suitable methods to obtain the desired quality .

Analyse Des Réactions Chimiques

Types of Reactions

2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) primarily undergoes oxidation reactions. It is used as an oxidizing agent in the synthesis of S-substituted cysteine peptides and proteins containing disulfide bonds .

Common Reagents and Conditions

Common reagents used in reactions with this compound include various organic substrates that require oxidation. The reactions are typically carried out under mild conditions to prevent the decomposition of the compound .

Major Products

The major products formed from reactions involving 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) are oxidized organic compounds. For example, it can oxidize cysteine peptides to form cystine peptides, which contain disulfide bonds .

Applications De Recherche Scientifique

Chemical Properties and Structure

Thallium(III) trifluoroacetate is characterized by its chemical formula and has a molecular weight of approximately 543.43 g/mol. It appears as a white crystalline solid and is known for its high solubility in polar solvents. The compound is highly toxic, necessitating stringent safety precautions during handling and experimentation .

Organic Synthesis

TTFA serves as an effective reagent in organic synthesis, particularly in the formation of disulfide bonds and other oxidation reactions.

Key Applications:

- Disulfide Bond Formation: TTFA is utilized to oxidize thiols into disulfides, which are crucial in protein folding and stability. A study demonstrated that TTFA could facilitate the formation of disulfide bonds in peptides, enhancing their structural integrity .

- Oxidation Reactions: It acts as an oxidizing agent in various organic transformations, such as the oxidation of thioacetals to carbonyl compounds .

Biochemical Applications

In biochemistry, TTFA's role extends to the modification of biomolecules.

Case Studies:

- Protein Chemistry: Research has shown that TTFA can be employed to modify cysteine residues in proteins, leading to the formation of stable structures essential for biological function . The ability to selectively oxidize cysteine residues makes it valuable for studying protein interactions and functions.

- Anticancer Research: TTFA has been investigated for its potential in cancer therapy due to its ability to induce apoptosis in cancer cells under specific conditions. Its use in targeted drug delivery systems is also being explored, particularly for enhancing the efficacy of anticancer peptides .

Materials Science

TTFA is also relevant in materials science, particularly in the synthesis of advanced materials.

Applications:

- Nanomaterials Synthesis: The compound has been used as a precursor for synthesizing thallium-based nanomaterials, which exhibit unique electronic and optical properties suitable for various applications in electronics and photonics .

- Catalysis: TTFA acts as a catalyst in several chemical reactions, improving reaction rates and yields. Its catalytic properties have been exploited in the synthesis of complex organic molecules .

Data Table: Summary of Applications

Mécanisme D'action

The mechanism of action of 2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) involves its role as an oxidizing agent. It facilitates the transfer of oxygen atoms to organic substrates, leading to the formation of oxidized products. The molecular targets include thiol groups in cysteine residues, which are oxidized to form disulfide bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

- Thallium(I) acetate

- Thallium(III) acetate

- Potassium trifluoroacetate

- Silver trifluoroacetate

Uniqueness

2,2,2-Trifluoroacetic acid, thallium(3+) salt (3:1) is unique due to its high oxidizing power and its ability to selectively oxidize thiol groups to form disulfide bonds. This makes it particularly useful in the synthesis of peptides and proteins containing disulfide bonds, which are crucial for their biological activity and stability .

Activité Biologique

Thallium(III) trifluoroacetate (Tl(TFA)₃) is a compound of significant interest in biochemical research due to its unique oxidizing properties and interactions with biological molecules. This article explores the biological activity of Tl(TFA)₃, focusing on its mechanism of action, biochemical properties, and implications for cellular processes.

Primary Targets

this compound primarily targets cysteine residues in proteins, particularly those containing disulfide bonds. Its oxidizing nature allows it to facilitate the formation of disulfide bonds, which are crucial for the structural integrity and function of many proteins .

Mode of Action

As an oxidizing agent , Tl(TFA)₃ promotes oxidation reactions that can lead to significant changes in protein structure and function. The compound interacts with thiol groups in cysteine residues, altering their redox state and thereby influencing various enzymatic activities .

Oxidizing Properties

Tl(TFA)₃ is recognized for its strong oxidizing capabilities, making it a valuable reagent in organic synthesis, particularly in the formation of S-substituted cysteine peptides. The compound is often utilized in laboratory settings for its ability to induce oxidative stress within cells, which can modify cellular signaling pathways and gene expression .

Cellular Effects

The effects of Tl(TFA)₃ on cellular processes are profound. It can lead to:

- Oxidative Stress: Elevated levels of reactive oxygen species (ROS) can result from its oxidizing activity, potentially leading to cellular damage.

- Altered Metabolism: Changes in metabolic pathways due to oxidative modifications can affect overall cell viability and function .

Pharmacokinetics

Information regarding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of Tl(TFA)₃ is limited. However, it is known to be highly toxic through inhalation, skin contact, and ingestion. Caution is advised when handling this compound due to its cumulative toxicity .

Dosage Effects in Animal Models

Research indicates that the effects of Tl(TFA)₃ vary significantly with dosage:

- Low Doses: Can facilitate biochemical reactions without significant toxicity.

- High Doses: Associated with adverse effects such as organ damage and increased oxidative stress .

Temporal Effects

In controlled laboratory settings, the stability of Tl(TFA)₃ can change over time. Long-term exposure may lead to cumulative oxidative damage within cells, affecting their function and viability .

Summary Table: Biological Activity Overview

| Property | Description |

|---|---|

| Primary Targets | Cysteine residues in proteins |

| Mode of Action | Oxidizing agent facilitating disulfide bond formation |

| Cellular Effects | Induces oxidative stress; alters metabolism and signaling |

| Dosage Effects | Low doses: minimal toxicity; High doses: significant adverse effects |

| Pharmacokinetics | Highly toxic; limited ADME data available |

Propriétés

IUPAC Name |

thallium(3+);2,2,2-trifluoroacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C2HF3O2.Tl/c3*3-2(4,5)1(6)7;/h3*(H,6,7);/q;;;+3/p-3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSHNNUKOUQCMSG-UHFFFAOYSA-K | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].C(=O)(C(F)(F)F)[O-].[Tl+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6F9O6Tl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9066912 | |

| Record name | Thallium(III) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

543.43 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid hygroscopic mass; Decomposed by water; [Alfa Aesar MSDS] | |

| Record name | Thallium trifluoroacetate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17366 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

23586-53-0 | |

| Record name | Thallium trifluoroacetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023586530 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acetic acid, 2,2,2-trifluoro-, thallium(3+) salt (3:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Thallium(III) trifluoroacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9066912 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thallium(III) trifluoroacetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.586 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.